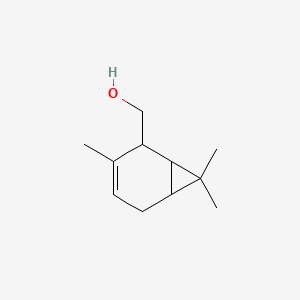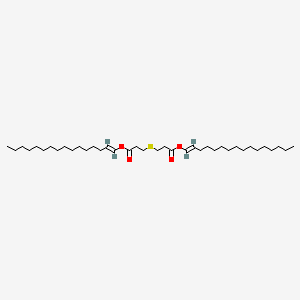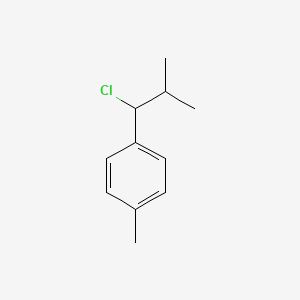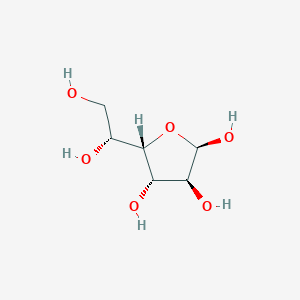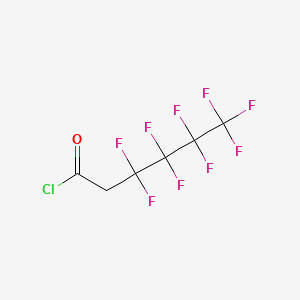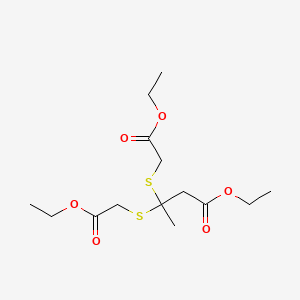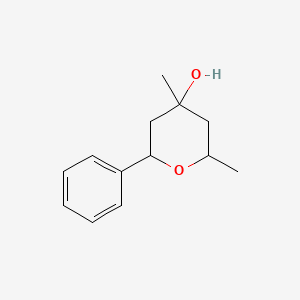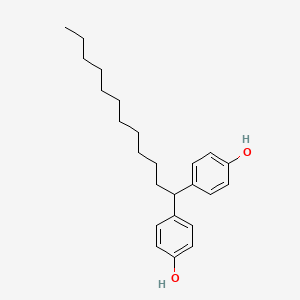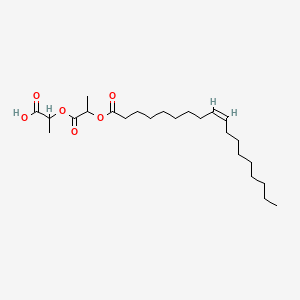
3-((2-Aminocyclohexyl)methyl)-o-toluidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((2-Aminocyclohexyl)methyl)-o-toluidine is an organic compound that features a cyclohexylamine group attached to a methyl group, which is further connected to an o-toluidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Aminocyclohexyl)methyl)-o-toluidine typically involves the following steps:
Cyclohexylamine Preparation: Cyclohexylamine can be synthesized by the complete hydrogenation of aniline using cobalt- or nickel-based catalysts.
Formation of the Intermediate: The intermediate compound is formed by reacting cyclohexylamine with formaldehyde under acidic conditions to yield 2-aminocyclohexylmethylamine.
Final Coupling: The final step involves coupling the intermediate with o-toluidine under controlled conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-((2-Aminocyclohexyl)methyl)-o-toluidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where it reacts with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of fully saturated amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
3-((2-Aminocyclohexyl)methyl)-o-toluidine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-((2-Aminocyclohexyl)methyl)-o-toluidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular pathways and physiological responses. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexylamine: A simpler analog with a single amine group attached to a cyclohexane ring.
o-Toluidine: An aromatic amine with a methyl group attached to the benzene ring.
Uniqueness
3-((2-Aminocyclohexyl)methyl)-o-toluidine is unique due to its combined cyclohexylamine and o-toluidine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications that simpler analogs cannot achieve.
Propiedades
Número CAS |
93091-07-7 |
|---|---|
Fórmula molecular |
C14H22N2 |
Peso molecular |
218.34 g/mol |
Nombre IUPAC |
3-[(2-aminocyclohexyl)methyl]-2-methylaniline |
InChI |
InChI=1S/C14H22N2/c1-10-11(6-4-8-13(10)15)9-12-5-2-3-7-14(12)16/h4,6,8,12,14H,2-3,5,7,9,15-16H2,1H3 |
Clave InChI |
AZNLWJWNABNYLI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1N)CC2CCCCC2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


